molecular formula C18H19N3O2S B5755035 (5E)-1-methyl-5-[[1-(2-methylpropyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-methyl-5-[[1-(2-methylpropyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5755035
M. Wt: 341.4 g/mol
InChI Key: YRMJJPSZSLNNKP-RIYZIHGNSA-N
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Description

(5E)-1-methyl-5-[[1-(2-methylpropyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that combines an indole moiety with a diazinane ring

Properties

IUPAC Name

(5E)-1-methyl-5-[[1-(2-methylpropyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-11(2)9-21-10-12(13-6-4-5-7-15(13)21)8-14-16(22)19-18(24)20(3)17(14)23/h4-8,10-11H,9H2,1-3H3,(H,19,22,24)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMJJPSZSLNNKP-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=S)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-methyl-5-[[1-(2-methylpropyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the diazinane ring. Key steps include:

    Formation of the Indole Derivative: This step involves the reaction of 2-methylpropylamine with indole-3-carboxaldehyde under acidic conditions to yield the corresponding indole derivative.

    Cyclization to Form the Diazinane Ring: The indole derivative is then reacted with thiourea and formaldehyde under basic conditions to form the diazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-methyl-5-[[1-(2-methylpropyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Functionalized indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-methyl-5-[[1-(2-methylpropyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-1-methyl-5-[[1-(2-methylpropyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The indole moiety can bind to enzymes or receptors, modulating their activity. The diazinane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-5-[[1-(2-methylpropyl)indol-3-yl]methylidene]-2-thioxo-1,3-diazinane-4,6-dione
  • 1-methyl-5-[[1-(2-methylpropyl)indol-3-yl]methylidene]-2-oxo-1,3-diazinane-4,6-dione

Uniqueness

(5E)-1-methyl-5-[[1-(2-methylpropyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to the presence of both the indole and diazinane moieties, which confer distinct chemical and biological properties

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